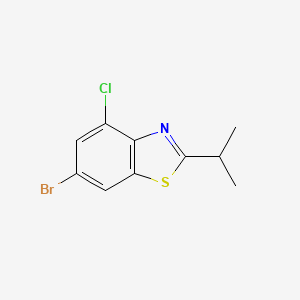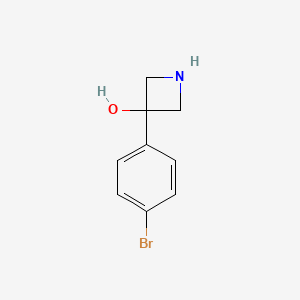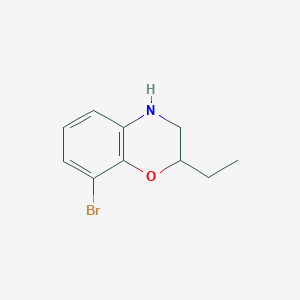
N-(1-methoxypropan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methoxypropan-2-yl)aniline is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . It is a derivative of aniline, where the hydrogen atom of the amino group is replaced by a 1-methoxypropan-2-yl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing N-(1-methoxypropan-2-yl)aniline involves the reaction of aniline with 1-methoxypropan-2-ol in the presence of a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene . Another method involves the enantioselective preparation starting from enantiopure ®-epichlorohydrin, which undergoes a series of reactions including aziridine formation and catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to the parent aniline or other reduced forms.
Substitution: It can undergo electrophilic substitution reactions, particularly on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrosoaniline or nitroaniline, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
N-(1-methoxypropan-2-yl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline
- N-(1-methoxy-2-propyl)-2-ethyl-6-methylaniline
- N-(1-methyl-2-methoxyethyl)-2-ethyl-6-methylaniline
Uniqueness
N-(1-methoxypropan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in research and industrial settings .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)aniline |
InChI |
InChI=1S/C10H15NO/c1-9(8-12-2)11-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
InChI Key |
HMGCMVSYMJILQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Methylcyclohexyl)amino]pentan-1-ol](/img/structure/B13275597.png)
![1-[Amino(thiophen-3-YL)methyl]cyclobutan-1-OL](/img/structure/B13275599.png)


![1-[(2,6-Dimethylheptan-4-yl)amino]-2-methylpropan-2-ol](/img/structure/B13275626.png)


![3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B13275635.png)


![(3-Methylbutyl)[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B13275658.png)

![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol](/img/structure/B13275665.png)

